1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid -

1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid

Catalog Number: EVT-5243670
CAS Number:
Molecular Formula: C15H15N5O2
Molecular Weight: 297.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Various synthetic strategies have been developed for the synthesis of [, , ]triazolo[4,3-a]quinoxalines and their derivatives. Common methods include:

  • Thermal annelation of hydrazones: This method involves the reaction of quinoxaline hydrazones with appropriate reagents under thermal conditions. []
  • Multi-step reaction sequences: These can involve the construction of the triazole ring onto a pre-formed quinoxaline scaffold or vice versa. [, , , ]
  • Microwave-assisted synthesis: This technique has been employed to improve reaction yields and reduce reaction times. []

Antimicrobial Activity:

Several [, , ]triazolo[4,3-a]quinoxaline derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. [, , , ]

Anticancer Activity:

Some derivatives exhibit anticancer activity against various cancer cell lines, including neuroblastoma, colon carcinoma, leukemia, and ovarian cancer. [, , ]

Anxiolytic Activity:

Certain [, , ]triazolo[4,3-a]azepine derivatives have shown anxiolytic activity comparable to diazepam and gidazepam in animal models. []

Anti-inflammatory Activity:

Pyrazole compounds containing the [, , ]triazolo[4,3-a]quinoxaline moiety have been investigated for their anti-inflammatory effects in animal models. [, ]

Vasorelaxant Activity:

Several compounds within this class have shown vasorelaxant activity, likely mediated by various mechanisms, including the NO/cGMP pathway, potassium channels, and calcium channels. [, , ]

Human Renin Inhibitory Activity:

Specific derivatives incorporating transition-state mimetics have demonstrated potent human renin inhibitory activity, suggesting potential as antihypertensive agents. [, ]

PDE-IV Inhibitory Activity:

A pyrazolo[3,4-c]-1,2,4-triazolo-5,6-dihydro-[4,3-a]pyridine derivative has been identified as a potent PDE-IV inhibitor, highlighting the potential of this class of compounds for treating inflammatory diseases. []

Adenosine Receptor Ligand Activity:

Various substituted [, , ]triazolo[4,3-a]quinoxalines have been found to interact with adenosine A1 and A2A receptors, suggesting their potential as therapeutic agents for neurological and cardiovascular disorders. [, , , ]

Benzodiazepine Receptor Ligand Activity:

Some derivatives exhibit affinity for benzodiazepine binding sites on GABAA receptors, suggesting potential as anxiolytic or sedative agents. []

Structure-Activity Relationships:

Extensive research has focused on understanding the structure-activity relationships within this class of compounds. Modifications to the substituents on the core [, , ]triazolo[4,3-a]quinoxaline scaffold can significantly influence their pharmacological activity and selectivity profiles. [, , , , ]

Mechanism of Action
  • Inhibition of specific enzymes: For example, human renin inhibition. [, ]
  • Modulation of receptor activity: Such as interaction with adenosine or benzodiazepine receptors. [, , , ]
  • Interference with cellular signaling pathways: For example, modulation of the NO/cGMP pathway. [, , ]
Future Directions

Future research on [, , ]triazolo[4,3-a]quinoxalines and related compounds could focus on:

Properties

Product Name

1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid

IUPAC Name

1-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylic acid

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

InChI

InChI=1S/C15H15N5O2/c21-15(22)10-5-7-19(8-6-10)13-14-18-16-9-20(14)12-4-2-1-3-11(12)17-13/h1-4,9-10H,5-8H2,(H,21,22)

InChI Key

JGPXKOYJNAGZMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3N4C2=NN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.